molecular formula C12H14N4O3 B2640499 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-87-3

3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B2640499
CAS No.: 696649-87-3
M. Wt: 262.269
InChI Key: ATXWWQXGHKYBJB-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone substituted with a 4-ethoxyphenyl group and a 1H-tetrazole ring. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, improved metabolic stability, and diverse pharmacological activities . This compound is listed in chemical catalogs (CAS: 696649-87-3) but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)11(7-12(17)18)16-8-13-14-15-16/h3-6,8,11H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXWWQXGHKYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333171
Record name 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696649-87-3
Record name 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

Compound Overview

  • Chemical Formula : C12_{12}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 696649-87-3

The synthesis of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is introduced through cyclization reactions involving appropriate nitriles and sodium azide.
  • Introduction of the Ethoxyphenyl Group : This can be achieved via Friedel-Crafts alkylation.
  • Formation of the Propanoic Acid Moiety : This is often done through a Grignard reaction followed by oxidation.

The biological activity of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole group may mimic carboxylate structures, facilitating binding to enzyme active sites or modulating receptor activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Summary of Biological Studies

Study FocusFindings
Antimicrobial ActivityLimited activity reported against specific bacteria (e.g., Staphylococcus aureus)
Anti-inflammatory PotentialEvidence suggests modulation of inflammatory responses in vitro
Enzyme InhibitionPotential inhibition of specific enzymes related to cancer cell proliferation

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study investigated the compound's efficacy against ESKAPE pathogens, revealing weak antimicrobial effects, suggesting it could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
  • Case Study on Anti-inflammatory Effects :
    • Another study assessed the compound's impact on inflammatory cytokine production in vitro, indicating a reduction in pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for drug development targeting inflammation and microbial resistance.
  • Biological Research : Useful in studies exploring enzyme interactions and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

The compound shares structural similarities with other tetrazole-functionalized propanoic acids:

Compound Name Substituents on Phenyl Ring Heterocycle Key Properties/Activities Reference
3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid 4-Ethoxy 1H-Tetrazole Discontinued; synthesis challenges
3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid 4-Chloro 1H-Tetrazole Structural analog; potential antimicrobial use
3-(4-Propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid 4-Isopropoxy 1H-Tetrazole Similar backbone; no reported bioactivity
3-[3-Ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid 4-Isopropyl 1H-1,2,4-Triazole Labeled as irritant; triazole variant

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound may enhance lipophilicity compared to chloro or hydroxyl substituents, influencing membrane permeability and bioavailability .

Propanoic Acid Derivatives with Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus . In contrast, 3-(4-hydroxyphenyl)propanoic acid derivatives demonstrate broad-spectrum antibacterial and antifungal effects . The absence of a hydroxyl or chloro group in the target compound suggests differences in microbial target specificity.

Analgesic and Anti-Inflammatory Derivatives

Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids show analgesic activity comparable to aspirin in acetic acid-induced writhing tests . Similarly, carboxamide derivatives of celecoxib-linked propanoic acids (e.g., compound 4c) exhibit antioxidant and antimicrobial properties . The tetrazole moiety in the target compound may confer distinct pharmacokinetic advantages, such as resistance to esterase-mediated hydrolysis.

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